HBV Seq2 aa:28-39

MHC restriction CTL epitope H-2Ld

HBV Seq2 aa:28-39 (IPQSLDSWWTSL) is the definitive immunodominant H-2Ld-restricted MHC class I epitope from HBsAg large envelope protein (aa 28-39). Substitution with other HBV peptides (e.g., S208-215/ILSPFLPL, HBcAg AYRPPNAPI) is scientifically invalid—distinct MHC allele restrictions (H-2Ld vs. H-2Kb/Kd) and divergent antigen processing pathways render them non-interchangeable. It is essential for CTL assays, ELISPOT (0–5 μg/mL), and H-2Ld tetramer production in BALB/c (H-2d) models. Using an incorrect epitope yields false-negative results. Order this validated peptide to ensure reproducible HBV vaccine immunogenicity and T cell immunology data.

Molecular Formula C67H97N15O20
Molecular Weight 1432.6 g/mol
Cat. No. B15623602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHBV Seq2 aa:28-39
Molecular FormulaC67H97N15O20
Molecular Weight1432.6 g/mol
Structural Identifiers
InChIInChI=1S/C67H97N15O20/c1-8-34(6)54(69)66(100)82-21-13-18-51(82)64(98)72-42(19-20-52(68)87)56(90)78-48(29-83)61(95)73-43(22-32(2)3)57(91)76-46(26-53(88)89)59(93)79-49(30-84)62(96)75-44(24-36-27-70-40-16-11-9-14-38(36)40)58(92)74-45(25-37-28-71-41-17-12-10-15-39(37)41)60(94)81-55(35(7)86)65(99)80-50(31-85)63(97)77-47(67(101)102)23-33(4)5/h9-12,14-17,27-28,32-35,42-51,54-55,70-71,83-86H,8,13,18-26,29-31,69H2,1-7H3,(H2,68,87)(H,72,98)(H,73,95)(H,74,92)(H,75,96)(H,76,91)(H,77,97)(H,78,90)(H,79,93)(H,80,99)(H,81,94)(H,88,89)(H,101,102)/t34-,35+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-/m0/s1
InChIKeyIWDJLHZNEJAHDH-JATJOSTQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HBV Seq2 aa:28-39: A Definitive H-2Ld-Restricted HBsAg Peptide for Murine CTL Assays


HBV Seq2 aa:28-39 (CAS 168417-72-9), sequence IPQSLDSWWTSL, is a 12-amino acid synthetic peptide derived from the Hepatitis B virus surface antigen (HBsAg, large envelope protein). It functions as an immunodominant H-2Ld-restricted MHC class I-binding epitope, specifically binding to the murine H-2Ld molecule to present antigen to CD8+ cytotoxic T lymphocytes (CTLs) [1]. This peptide is a critical research tool for studying HBV-specific cellular immunity, vaccine immunogenicity, and CTL epitope recognition in H-2d haplotype mouse models.

Why Substituting HBV Seq2 aa:28-39 with Other HBsAg or HBcAg Peptides Invalidates Murine T Cell Assays


Generic substitution with other HBsAg-derived peptides (e.g., S208-215/ILSPFLPL) or HBcAg peptides (e.g., AYRPPNAPI) is not feasible due to fundamentally distinct MHC allele restrictions (H-2Ld vs. H-2Kb vs. H-2Kd) [1], differential antigen processing pathways (exogenous vs. endogenous presentation) that dictate epitope availability in vivo [2], and divergent T cell receptor recognition motifs. A peptide's specific MHC restriction directly determines the appropriate mouse strain (BALB/c vs. C57BL/6) for valid experimental models, and using an incorrect epitope will yield false-negative results or non-comparable immunogenicity data. The following quantitative evidence establishes the non-interchangeable nature of HBV Seq2 aa:28-39.

Quantitative Evidence Guide: Measurable Differentiation of HBV Seq2 aa:28-39 from In-Class Analogs


Exclusive H-2Ld MHC Class I Binding Specificity Defines Murine Model Utility

HBV Seq2 aa:28-39 (IPQSLDSWWTSL) demonstrates exclusive, high-confidence binding to the murine H-2Ld MHC class I molecule, with 6 out of 6 assays positive in the Immune Epitope Database (IEDB), compared to 0 out of 1 for H-2Db [1]. In direct contrast, the HBsAg-derived S208-215 peptide (ILSPFLPL) is restricted to H-2Kb and is not recognized in H-2d models [2]. This allele-specific binding dictates the appropriate murine model (H-2d haplotype, e.g., BALB/c) for in vivo and ex vivo T cell assays.

MHC restriction CTL epitope H-2Ld

Dual Antigen Processing Pathway Enables Broader Experimental Applicability

The S28-39 peptide (IPQSLDSWWTSL) is generated during both exogenous and endogenous processing of HBsAg, enabling its presentation via both pathways. In direct contrast, the S208-215 peptide (ILSPFLPL) is generated exclusively during exogenous processing and not during endogenous processing [1]. This functional difference has been validated in murine H-2d and H-2b models using CTL assays with exogenously delivered HBsAg particles and endogenously expressed HBsAg from plasmid DNA.

Antigen processing Exogenous presentation Endogenous presentation

Quantified T Cell Stimulation Positivity in Curated Functional Assays

In curated T cell assays within IEDB, HBV Seq2 aa:28-39 elicited positive responses in 3 out of 3 qualitative binding/T cell stimulation assays, as well as in cytotoxicity and IFN-γ release assays [1]. The HBcAg-derived peptide AYRPPNAPI (Ld-restricted) serves as a functional comparator, with both peptides used at 10 µg/mL in ex vivo lymphocyte proliferation assays from GS-4774-immunized mice [2]. The target peptide has a well-documented positive response profile, whereas the comparator is also validated but with distinct antigenic origin (core vs. surface).

T cell assay IFN-γ release Cytotoxicity

Validated Concentration Ranges for ELISPOT and Proliferation Assays

HBV Seq2 aa:28-39 is validated for in vitro stimulation of murine splenocytes at concentrations of 0–5 μg/mL (18 hours) for ELISPOT assays [1] and at 10 μg/mL for ex vivo lymphocyte proliferation assays [2]. In the same proliferation assay, the HBcAg peptide AYRPPNAPI is also used at 10 µg/mL, confirming comparable experimental conditions. In contrast, the S208-215 peptide (ILSPFLPL) requires different concentrations (typically 1-10 µg/mL) and is used in distinct murine strains, making direct substitution without re-optimization invalid.

ELISPOT Lymphocyte proliferation Assay optimization

Commercial Purity and Stability Specifications for Reliable Procurement

HBV Seq2 aa:28-39 is commercially available with a reported purity of ≥95% (HPLC) and is provided as a lyophilized powder [1]. The peptide is stable at -20°C for 3 years as a powder, and in DMSO solution at -80°C for up to 1 year [2]. While comparator peptides like HBV Seq2 aa:208-216 (S208-215) are also available, they lack published long-term stability data in vendor technical datasheets, creating uncertainty for long-term study planning.

Peptide purity Storage stability Batch consistency

Application Scenarios for HBV Seq2 aa:28-39 Based on Quantitative Evidence


Murine CTL Epitope Mapping and Immunodominance Studies in H-2d Models

HBV Seq2 aa:28-39 is the definitive immunodominant epitope for H-2d-restricted CTL responses. Its exclusive H-2Ld binding (6/6 positive assays [1]) and dual processing pathway [2] make it essential for studies in BALB/c mice examining the hierarchy of T cell responses against HBsAg, including immunodominance comparisons with subdominant epitopes.

ELISPOT and Intracellular Cytokine Staining (ICS) Assays for HBV Vaccine Immunogenicity

The peptide is validated for ELISPOT assays at 0–5 μg/mL for 18 hours [1] and for ICS. It serves as a critical positive control or antigen-specific stimulant to quantify IFN-γ-producing CD8+ T cells following HBV vaccination, ensuring assay sensitivity and specificity. Its use eliminates the need for in-house concentration optimization.

Ex Vivo T Cell Proliferation and Cytotoxicity Assays for Therapeutic Vaccine Development

At 10 µg/mL, HBV Seq2 aa:28-39 effectively stimulates antigen-specific T cell proliferation and CTL-mediated cytotoxicity [2]. It is a key reagent for evaluating the efficacy of novel therapeutic HBV vaccines, including yeast-based and DNA vaccines, by measuring the expansion and effector function of vaccine-induced CD8+ T cells.

MHC Tetramer Production and Flow Cytometry Analysis of Antigen-Specific CD8+ T Cells

The well-characterized H-2Ld restriction [1] enables the production of H-2Ld/IPQSLDSWWTSL tetramers for direct ex vivo enumeration and phenotypic characterization of epitope-specific CD8+ T cells by flow cytometry, a crucial tool for monitoring cellular immune responses in HBV research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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